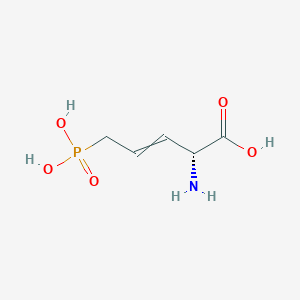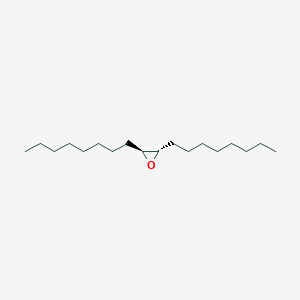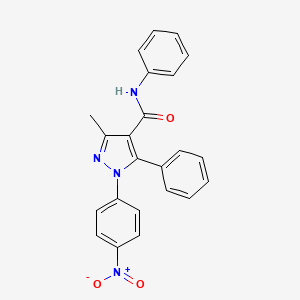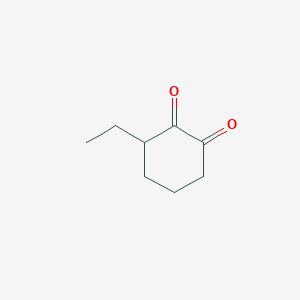
(2R)-2-amino-5-phosphonopent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-5-phosphono-3-pentenoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a phosphono group, and a pentenoic acid moiety. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-phosphono-3-pentenoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to ensure the correct stereochemistryFor example, a recent method involves the use of a chiral auxiliary to direct the stereochemistry during the formation of the pentenoic acid backbone .
Industrial Production Methods
Industrial production of (2R)-2-Amino-5-phosphono-3-pentenoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-5-phosphono-3-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pentenoic acid moiety to a saturated acid.
Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated acids. Substitution reactions can lead to a variety of amino and phosphono-substituted compounds.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-5-phosphono-3-pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-5-phosphono-3-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-5-phosphono-3-pentenoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-5-phosphonovaleric acid: A structurally similar compound lacking the pentenoic acid moiety.
2-Amino-3-phosphonopropionic acid: Another related compound with a shorter carbon chain.
Uniqueness
(2R)-2-Amino-5-phosphono-3-pentenoic acid is unique due to its specific (2R) configuration and the presence of both amino and phosphono groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
60978-99-6 |
|---|---|
Fórmula molecular |
C5H10NO5P |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
Clave InChI |
TUMOUMLCWZEIRK-SCSAIBSYSA-N |
SMILES isomérico |
C(C=C[C@H](C(=O)O)N)P(=O)(O)O |
SMILES canónico |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)


![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)


![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)

